Phenylacetic acid-1,2-13C2
Overview
Description
Phenylacetic acid-1,2-13C2, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 138.13 g/mol. The purity is usually 95% min..
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phenylethylamine Modulation and Affect
Phenylacetic acid, a primary metabolite of phenylethylamine (PEA), shows variation in its levels in the biological fluids of individuals with certain mood disorders. These variations are significant enough to suggest that studies on phenylacetic acid metabolism may have diagnostic value. Furthermore, the administration of PEA or its precursor has shown mood improvement in some patients, indicating a potential therapeutic role (Sabelli & Javaid, 1995).
Sepsis-Associated Aromatic Microbial Metabolites
Low molecular aromatic compounds, including phenylacetic acid, have been recognized for their bio-regulatory activity, affecting both bacteria and eukaryotic cells. These compounds, which have diagnostic, pathogenetic, bacteriostatic, and bacteriocidal properties, may be involved in the metabolic and signal pathways integrating the microbiome and human health. This opens potential avenues for developing therapeutic strategies based on regulating the balance of aromatic microbial metabolites in the human body (Beloborodova et al., 2013).
Stable Isotopes in Clinical Research
Stable isotopes, including isotopically labeled compounds like Phenylacetic acid-1,2-13C2, have been increasingly utilized in clinical science. The advantages of using stable isotopes in clinical research are notable in terms of patient safety and applicability to clinical problems. The diverse applications of 2H, 13C, and 15N-labeled compounds in clinical research highlight their importance in metabolic studies, diagnostic processes, and the development of new therapeutic strategies (Halliday & Rennie, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Phenylacetic acid-1,2-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The microbial transformation of dietary phenylalanine into phenylacetic acid occurs in the gut and is catalyzed by phenylpyruvate ferredoxin-oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) . These interactions are crucial for the metabolism of phenylalanine and the production of phenylacetylglutamine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be an active auxin, a type of plant hormone, predominantly found in fruits .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid to form phenylacetone .
Metabolic Pathways
This compound is involved in the metabolic pathways of phenylalanine. It interacts with enzymes such as phenylpyruvate ferredoxin-oxidoreductase and phenylpyruvate decarboxylase . These interactions could also include any effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-ANVYNZRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480053 | |
Record name | Phenylacetic acid-1,2-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-16-5 | |
Record name | Phenylacetic acid-1,2-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68661-16-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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